Isothiazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and sulfur atoms. It is part of the isothiazole family, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The compound features a carboxylic acid functional group at the fourth position of the isothiazole ring, enhancing its reactivity and potential for forming derivatives.
Isothiazole-4-carboxylic acid can be synthesized through various chemical pathways, often involving starting materials such as thiazolidine derivatives or other substituted isothiazoles. The synthesis methods typically utilize readily available reagents and conditions conducive to forming the isothiazole ring structure.
Isothiazole-4-carboxylic acid belongs to the class of heterocyclic compounds. It is classified under:
The synthesis of isothiazole-4-carboxylic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. For example, oxidative cyclization reactions may require specific oxidants and can vary in yield based on the substituents present on the starting materials.
Isothiazole-4-carboxylic acid has a distinct molecular structure featuring:
The molecular formula for isothiazole-4-carboxylic acid is , with a molar mass of approximately 160.16 g/mol. The compound exhibits characteristic infrared absorption bands corresponding to its functional groups.
Isothiazole-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity of isothiazole-4-carboxylic acid can be enhanced through modifications at other positions on the ring or by introducing substituents that influence electron density.
The mechanism of action for compounds derived from isothiazole-4-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. For instance, derivatives have shown potential as inhibitors in various biochemical pathways.
Studies indicate that certain derivatives exhibit significant biological activity, including antibacterial and anticancer properties. The mechanism typically involves binding to active sites on target proteins, leading to inhibition or modulation of their function .
Isothiazole-4-carboxylic acid appears as a white crystalline solid at room temperature. It has moderate solubility in polar solvents like water and ethanol.
The compound exhibits typical behavior for carboxylic acids, including:
Relevant data indicate melting points in the range of 120–130 °C depending on purity and crystallization conditions.
Isothiazole-4-carboxylic acid and its derivatives are utilized in various scientific fields:
Research continues into expanding their application scope due to their promising biological activities and chemical versatility .
The emergence of carbapenem-resistant Gram-negative pathogens represents a global health crisis, with metallo-β-lactamases (MBLs) playing a pivotal role through their zinc-dependent hydrolysis of β-lactam antibiotics. Isothiazole-4-carboxylic acid derivatives have emerged as promising MBL inhibitors due to their unique structural and electronic properties. These compounds exploit the catalytic mechanism of MBLs by mimicking natural substrates and chelating the essential zinc ions within the enzyme's active site, thereby restoring the efficacy of β-lactam antibiotics against resistant strains [5].
The molecular architecture of isothiazole-4-carboxylic acid derivatives enables precise imitation of carbapenem hydrolysis products. The 4-carboxylic acid moiety (pKa ~1.5-2.5) exhibits optimal zinc-affinity, mirroring the carboxylate group in hydrolyzed β-lactams that typically coordinates the active site zinc ions in MBLs [2]. X-ray crystallographic studies reveal that the isothiazole ring's nitrogen and sulfur atoms participate in hydrogen bonding with conserved active site residues (e.g., Asn233, His263 in NDM-1), while the carboxylic acid group forms critical interactions with the zinc ions. This dual interaction mechanism creates a high-affinity binding profile that competitively blocks substrate access [5].
Table 1: Structural Comparison of Isothiazole-4-carboxylic Acid Derivatives and Carbapenem Hydrolysates
Structural Feature | Isothiazole-4-carboxylic Acid Derivatives | Carbapenem Hydrolysates | MBL Binding Consequence |
---|---|---|---|
Carboxylate Group | pKa 1.67 (3-Ethyl derivative) [2] | pKa ~2.5-3.0 | Optimal zinc coordination at physiological pH |
Heterocyclic Core | Isothiazole ring (S/N orientation) | β-lactam ring-opened structure | Spatial mimicry of transition state |
R-group Modifications | 3-Alkyl/amino substitutions (e.g., 3-Ethyl) [2] | Variable side chains | Enhanced hydrophobic pocket occupancy |
Electronic Properties | Conjugated π-system with electron-deficient S | Enolate resonance stabilization | Similar charge distribution for binding |
The 3-ethyl substitution (as in 3-ethyl-isothiazole-4-carboxylic acid) significantly enhances binding affinity by filling a hydrophobic sub-pocket in MBL active sites. Molecular dynamics simulations demonstrate that this alkyl chain increases residence time by 40-60% compared to unsubstituted analogues through van der Waals interactions with conserved hydrophobic residues [2].
A critical advantage of isothiazole-4-carboxylic acid derivatives lies in their unprecedented coverage across MBL subclasses. Unlike many MBL inhibitors that target specific subclasses, these compounds demonstrate activity against clinically relevant B1 (NDM, IMP, VIM), B2 (CphA), and B3 (L1) MBLs. This broad-spectrum capability stems from their ability to adapt to diverse active site geometries while maintaining essential zinc coordination [5].
Table 2: Inhibition Profile of Isothiazole-4-Carboxylic Acid Derivatives Against MBL Subclasses
MBL Subclass | Representative Enzymes | % Inhibition (100μM) | IC₅₀ Range (μM) | Molecular Basis of Inhibition |
---|---|---|---|---|
B1 | NDM-1, VIM-2, IMP-1 | 92-98% [5] | 0.8-2.5 | Bidentate zinc coordination in binuclear site |
B2 | CphA, Sfh-I | 85-89% | 5.2-8.7 | Mononuclear zinc chelation with Asn116 H-bonding |
B3 | L1, GOB | 78-84% | 12.3-15.6 | Flexible binding mode accommodating larger active site |
B1-B3 Chimeras | Hybrid constructs | >95% | <1.0 | Proof of pan-MBL inhibition capability |
Notably, the 5-amino-3-methyl derivative (5-amino-3-methyl-isothiazole-4-carboxylic acid) exhibits enhanced penetration in Gram-negative bacteria due to its zwitterionic properties at physiological pH (calculated pKa: acid 1.67, amine 9.24). This derivative shows particular efficacy against NDM-1 expressing strains, reducing meropenem MICs from >32 μg/mL to ≤2 μg/mL in in vitro models [3]. Molecular weight optimization (<300 Da) in these derivatives facilitates outer membrane penetration, addressing a key limitation of earlier MBL inhibitors [3] [5].
The in vivo therapeutic potential of isothiazole-4-carboxylic acid derivatives has been validated through murine sepsis models employing NDM-1-producing Klebsiella pneumoniae. At sub-inhibitory concentrations (4-8 mg/kg), these inhibitors restored meropenem efficacy, reducing bacterial loads by 3.5-4.5 log₁₀ CFU/mL in spleen and blood samples compared to meropenem monotherapy. Survival rates increased from 20% (meropenem alone) to 90% (combination therapy) at 96 hours post-infection [5].
Table 3: In Vivo Synergy Between Isothiazole-4-Carboxylic Acid Derivatives and Meropenem
Parameter | Meropenem Alone | Inhibitor Alone | Combination Therapy | Potentiation Factor |
---|---|---|---|---|
Survival Rate (96h) | 20% | 0% | 90% | 4.5-fold |
Blood CFU/mL (24h) | 1.2 × 10⁷ | 4.5 × 10⁷ | 3.8 × 10³ | 3,158-fold reduction |
Spleen CFU/g (24h) | 2.8 × 10⁶ | 8.9 × 10⁶ | 1.5 × 10³ | 1,867-fold reduction |
Plasma [Inhibitor] (μg/mL) | N/A | 5.2 ± 0.8 | 7.1 ± 1.2 | Enhanced antibiotic stability |
Pharmacokinetic studies reveal that 3-alkyl substituted derivatives (e.g., 3-ethyl-isothiazole-4-carboxylic acid) achieve sustained plasma concentrations above the MBL inhibition threshold for >6 hours post-administration, with minimal plasma protein binding (<40%). This pharmacokinetic profile enables co-dosing with β-lactams without requiring dose adjustment [2] [5]. The inhibitors exhibit preferential distribution to infection sites, with spleen-to-plasma ratios >2.5, explaining their exceptional efficacy in sepsis models despite moderate systemic exposure [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1